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Compound of Interest

2,1,3-Benzoxadiazole-5-
Compound Name:
carbaldehyde

cat. No.: B1272958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 2,1,3-Benzoxadiazole-5-carbaldehyde. The
information is intended to support research and development efforts in medicinal chemistry,
materials science, and related fields.

Core Chemical Properties

2,1,3-Benzoxadiazole-5-carbaldehyde, also known as 5-formylbenzofurazan, is a solid,
heterocyclic compound. Its core structure consists of a fused benzene and oxadiazole ring,
with a carbaldehyde group at the 5-position. This combination of a 1t-deficient heterocyclic
system and a reactive aldehyde functional group makes it a versatile building block in organic
synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 2,1,3-Benzoxadiazole-5-carbaldehyde is
presented in Table 1.
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Property Value Reference(s)
Molecular Formula C7HaN20:2 [1]
Molecular Weight 148.12 g/mol [1]
CAS Number 32863-33-5 [1]
Appearance Solid [2]
Melting Point 58 °C [1][2]
Boiling Point 277.3 °C at 760 mmHg [1]
Flash Point 121.5°C [1]
Density 1.4 g/cm3 [2]
Refractive Index 1.67 [2]
pKa (Predicted) -1.68 £0.36

Slightly soluble in
Solubility Dichloromethane, Chloroform,

Methanol

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of

2,1,3-Benzoxadiazole-5-carbaldehyde. While a complete set of published spectra for this

specific molecule is not readily available, the expected spectral features can be inferred from

the analysis of its structural components and data from closely related compounds.

IH NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

characteristic of the disubstituted benzene ring, along with a distinct singlet for the aldehydic

proton, typically downfield (around 10 ppm).

13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the

benzoxadiazole core and a characteristic signal for the carbonyl carbon of the aldehyde group

at a significantly downfield chemical shift (typically >190 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands
corresponding to the C=0 stretching of the aldehyde (around 1700 cm~1) and C=N stretching
of the oxadiazole ring. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (148.12 g/mol ).

Synthesis and Reactivity
Synthesis

While a definitive, detailed experimental protocol for the synthesis of 2,1,3-Benzoxadiazole-5-
carbaldehyde is not extensively documented in readily available literature, a representative
synthesis can be constructed based on established methods for the formation of the
benzoxadiazole core and the introduction of the carbaldehyde group. A plausible synthetic
route is outlined below.

Oxidative Cyclization Reduction Hydroly
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Figure 1. Plausible synthetic workflow for 2,1,3-Benzoxadiazole-5-carbaldehyde.
Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole N-oxide In a round-bottom flask, 4-methyl-
2-nitroaniline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for
instance, sodium hypochlorite solution, is added dropwise at a controlled temperature (e.g., 0-5
°C). The reaction is stirred for several hours until completion, monitored by thin-layer
chromatography (TLC). The organic layer is then separated, washed with brine, dried over
anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-
oxide derivative.

Step 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole The crude 4-methyl-2,1,3-benzoxadiazole
N-oxide is dissolved in a solvent like toluene. A reducing agent, such as triphenylphosphine, is
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added, and the mixture is refluxed for several hours. After completion of the reaction
(monitored by TLC), the solvent is evaporated, and the residue is purified by column
chromatography on silica gel to afford 4-methyl-2,1,3-benzoxadiazole.

Step 3: Synthesis of 4-(Dibromomethyl)-2,1,3-benzoxadiazole 4-Methyl-2,1,3-benzoxadiazole
is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a
radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under
irradiation with a UV lamp until the starting material is consumed. The reaction mixture is then
cooled, filtered, and the solvent is removed to give the crude dibromomethyl derivative.

Step 4: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde The crude 4-
(dibromomethyl)-2,1,3-benzoxadiazole is dissolved in an agueous solvent mixture, for example,
acetone-water. Silver nitrate is added, and the mixture is refluxed for several hours to facilitate
hydrolysis. The reaction mixture is then filtered to remove silver bromide, and the filtrate is
extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and
concentrated. The final product, 2,1,3-Benzoxadiazole-5-carbaldehyde, is purified by column
chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of 2,1,3-Benzoxadiazole-5-carbaldehyde is dictated by the interplay
between the electron-deficient benzoxadiazole ring and the versatile aldehyde group.
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Figure 2. Logical relationship between structure and reactivity.

The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation
reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a
primary alcohol. The electron-withdrawing nature of the benzoxadiazole ring can influence the
reactivity of the aldehyde group, potentially making it more electrophilic. Conversely, the
aldehyde group, being electron-withdrawing, can activate the aromatic ring towards
nucleophilic aromatic substitution reactions, although the oxadiazole moiety itself is already
electron-deficient.

Biological and Pharmaceutical Relevance

While specific studies on the biological activity of 2,1,3-Benzoxadiazole-5-carbaldehyde are
limited in the public domain, the broader classes of benzoxazoles and benzaldehydes have
been investigated for various therapeutic applications.

Derivatives of the 2,1,3-benzoxadiazole (including the related 7-nitrobenzofurazan, NBD)
scaffold have been explored for their potential as anticancer agents.[3] Some of these
compounds have been shown to induce apoptosis in cancer cell lines.[3] The mechanism of
action for some NBD derivatives involves the inhibition of enzymes like glutathione S-
transferases (GSTs), which are often overexpressed in tumor cells and contribute to drug
resistance.[3]

Furthermore, various benzoxazole derivatives have been synthesized and evaluated for their
antimicrobial properties, showing activity against both bacteria and fungi. The core structure is
considered a valuable pharmacophore in the development of new antimicrobial agents.

The aldehyde functionality itself can contribute to biological activity. Benzaldehyde has been
reported to exhibit cytotoxic effects and induce apoptosis in human lymphocytes.[4] This
suggests that the carbaldehyde moiety in the target molecule could be a key contributor to any
observed biological effects.

Given the known activities of its constituent moieties, 2,1,3-Benzoxadiazole-5-carbaldehyde
represents an interesting scaffold for further investigation in drug discovery, particularly in the
areas of oncology and infectious diseases. A potential mechanism of action for cytotoxicity
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could involve the induction of apoptosis, a programmed cell death pathway crucial for tissue
homeostasis and a key target in cancer therapy.
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Figure 3. Potential signaling pathway involvement of benzoxadiazole derivatives.

Conclusion and Future Directions

2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical entity with significant potential as a
versatile intermediate in the synthesis of more complex molecules for materials science and
pharmaceutical applications. Its combination of a fluorescent heterocyclic core and a reactive
aldehyde group makes it an attractive starting point for the development of novel probes,
sensors, and therapeutic agents.

Future research should focus on:

» Detailed Spectroscopic Characterization: Publishing a complete and validated set of spectral
data (*H NMR, 3C NMR, IR, and MS) is essential for its widespread use in the scientific
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community.

Optimization of Synthesis: Developing and documenting a high-yield, scalable, and
reproducible synthetic protocol.

Exploration of Chemical Reactivity: A systematic study of its reactivity, particularly the
interplay between the benzoxadiazole ring and the aldehyde group.

Biological Evaluation: In-depth investigation of its biological activities, including antimicrobial
and anticancer properties, and elucidation of the underlying mechanisms of action and
effects on cellular signaling pathways.

This in-depth guide serves as a foundational resource to stimulate and support further research

into the chemical and biological properties of 2,1,3-Benzoxadiazole-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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